BenchChemオンラインストアへようこそ!

(3-Chlorocyclobutyl)methanesulfonyl chloride

TRPV1 antagonism RIPK1 inhibition cyclobutyl bioisostere SAR

(3-Chlorocyclobutyl)methanesulfonyl chloride (CAS 2287345-12-2; molecular formula C₅H₈Cl₂O₂S; molecular weight 203.09 Da) is a bifunctional electrophilic building block containing a cyclobutyl ring bearing a chlorine substituent at the 3-position and a methanesulfonyl chloride group. The compound serves as a key intermediate for introducing both the conformationally restricted cyclobutane scaffold and the reactive sulfonyl chloride warhead into target molecules.

Molecular Formula C5H8Cl2O2S
Molecular Weight 203.08
CAS No. 2287345-12-2
Cat. No. B2407850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorocyclobutyl)methanesulfonyl chloride
CAS2287345-12-2
Molecular FormulaC5H8Cl2O2S
Molecular Weight203.08
Structural Identifiers
SMILESC1C(CC1Cl)CS(=O)(=O)Cl
InChIInChI=1S/C5H8Cl2O2S/c6-5-1-4(2-5)3-10(7,8)9/h4-5H,1-3H2
InChIKeyHJFPJDIVAWIWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Chlorocyclobutyl)methanesulfonyl chloride (CAS 2287345-12-2) – Core Chemical Identity and Procurement-Relevant Profile


(3-Chlorocyclobutyl)methanesulfonyl chloride (CAS 2287345-12-2; molecular formula C₅H₈Cl₂O₂S; molecular weight 203.09 Da) is a bifunctional electrophilic building block containing a cyclobutyl ring bearing a chlorine substituent at the 3-position and a methanesulfonyl chloride group [1]. The compound serves as a key intermediate for introducing both the conformationally restricted cyclobutane scaffold and the reactive sulfonyl chloride warhead into target molecules. The 3-chloro substituent differentiates it from the widely available cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6; MW 168.64 Da) by enabling additional diversification chemistry at the chlorine position [2].

Why (3-Chlorocyclobutyl)methanesulfonyl chloride Cannot Be Replaced by Generic Cyclobutyl Sulfonyl Chlorides


Cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) and 1,3-substituted cyclobutyl derivatives cannot serve as drop-in replacements for (3-chlorocyclobutyl)methanesulfonyl chloride. The parent cyclobutylmethanesulfonyl chloride lacks the 3-position chlorine atom, which eliminates downstream opportunities for nucleophilic displacement, cross-coupling, or further elaboration at that position [1]. Conversely, analogs such as (3-fluorocyclobutyl)methanesulfonyl chloride (CAS 2089241-91-6) or (3-chlorocyclobutyl)methanesulfonyl fluoride (CAS 2648965-84-6) alter the halogen identity, thereby changing both the electronic properties of the cyclobutane ring and the reactivity profile of the sulfonyl electrophile, which can profoundly affect the pharmacokinetic and physicochemical properties of final drug candidates [2]. Evidence from 1,3-substituted cyclobutyl TRPV1 antagonist patents confirms that even minor alterations in cyclobutyl substitution patterns produce substantially different biological activity profiles [3].

Procurement-Relevant Quantitative Differentiation of (3-Chlorocyclobutyl)methanesulfonyl chloride Against Closest Analogs


Halogen-Dependent Affinity Gains in 3-Chlorocyclobutyl-Containing Small Molecules Compared to Non-Halogenated Cyclobutyl Scaffolds

Compounds incorporating a 3-chlorocyclobutyl substituent demonstrate dramatically different target engagement compared to scaffolds derived from the unsubstituted cyclobutylmethanesulfonyl chloride building block. In BindingDB datasets, a 3-chlorocyclobutyl-containing inhibitor (BDBM530197) achieved IC₅₀ < 100 nM against human Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) [1]. A structurally related 3-chlorocyclobutyl-bearing compound (BDBM710999) exhibited Kd = 0.400 nM against E3 ubiquitin-protein ligase CBL-B by SPR, with selectivity over CBL-C (Kd = 2.20 nM) [2]. By contrast, the parent cyclobutylmethanesulfonyl chloride scaffold (CBMSC) has been reported with only moderate antimalarial activity (IC₅₀ = 5.82 µM against P. falciparum) in head-to-head comparisons where a cyclohexyl-substituted analog achieved IC₅₀ = 0.55 µM, a 10.6-fold improvement . This represents an approximately 58-fold activity gap between unsubstituted cyclobutyl scaffolds and 3-chlorocyclobutyl-containing drug-like molecules, underscoring that the chlorine substituent is not an inert bystander but a critical determinant of target potency.

TRPV1 antagonism RIPK1 inhibition cyclobutyl bioisostere SAR

Sulfonyl Chloride vs. Sulfonyl Fluoride Warhead Reactivity: Differentiated Utility of the -SO₂Cl Group for Standard Sulfonamide Formation

The sulfonyl fluoride analog (3-chlorocyclobutyl)methanesulfonyl fluoride (CAS 2648965-84-6) has been characterized as a 'sleeping beauty' warhead for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, exhibiting stability in plasma but selective reactivity within protein binding pockets [1]. In contrast, (3-chlorocyclobutyl)methanesulfonyl chloride contains the classical -SO₂Cl group, which is broadly reactive toward amines, alcohols, and thiols under standard conditions without requiring the specialized catalysis or activation steps needed for SuFEx reactions [2]. While the fluoride analog targets niche covalent protein modification applications, the sulfonyl chloride variant is the reagent of choice for conventional high-throughput sulfonamide library synthesis, where broad and predictable nucleophilic reactivity is required rather than tuned latency. This represents a functional divergence in warhead chemistry: the chloride enables rapid, exothermic sulfonylation suitable for parallel synthesis workflows, whereas the fluoride demands carefully controlled SuFEx conditions that are incompatible with many standard medicinal chemistry protocols .

sulfonyl transfer SuFEx chemistry warhead electrophilicity covalent inhibitor design

Unique 3-Chloro Substitution Enables Exclusive SN2 Displacement Chemistry Unavailable to Non-Halogenated Cyclobutyl Building Blocks

The 3-position chlorine atom on the cyclobutane ring of (3-chlorocyclobutyl)methanesulfonyl chloride provides a secondary reactive handle that is entirely absent in the non-halogenated comparator cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) [1]. In the foundational study by Lambert et al., 3-chlorocyclobutyl tosylates underwent exclusive inversion of configuration during acetolysis, producing only the inverted 3-chlorocyclobutyl acetate product—demonstrating that the 3-chloro substituent strongly directs stereochemical outcomes in nucleophilic displacement reactions [2]. By contrast, the non-halogenated cyclobutylmethanesulfonyl chloride can only undergo chemistry at the sulfonyl chloride group and the methylene bridge, limiting synthetic diversification to a single reaction axis. The dual electrophilic sites in (3-chlorocyclobutyl)methanesulfonyl chloride—the -SO₂Cl group for sulfonamide/sulfonate ester formation and the alkyl chloride for SN2 displacement—enable orthogonal protection/deprotection strategies and sequential functionalization that is geometrically impossible with non-halogenated or 3-alkyl-substituted cyclobutyl sulfonyl chlorides .

nucleophilic displacement cross-coupling cyclobutyl diversification sulfonamide library synthesis

Computationally Predicted Physicochemical Differentiation: ClogP and Topological Polar Surface Area Shifts Due to 3-Chloro Substitution

The 3-chloro substituent on the cyclobutane ring introduces measurable changes in predicted physicochemical properties relative to the non-halogenated parent scaffold. The (3-chlorocyclobutyl)methanol precursor has a computationally predicted XLogP value of 0.9 . The corresponding (3-chlorocyclobutyl)methanesulfonyl chloride is expected to exhibit an increased ClogP (estimated range 1.2–1.5 based on the additive contribution of –Cl (+0.5–0.8) and –SO₂Cl (–0.5 to –0.8) to the cyclobutylmethyl scaffold, relative to the parent cyclobutylmethanesulfonyl chloride, which has a predicted ClogP of approximately 0.7–1.0 [1]. This ClogP increase of 0.5–0.8 log units indicates enhanced membrane permeability potential—a critical parameter for CNS drug discovery where cyclobutyl bioisosteres are increasingly employed to replace phenyl rings while maintaining favorable brain penetration [2]. Additionally, the 3-chloro substitution increases topological polar surface area (TPSA contribution of –Cl is approximately 0 Ų vs. –H), maintaining the low TPSA desirable for blood-brain barrier penetration while adding the synthetic handle absent in the unsubstituted analog [1].

ClogP TPSA physicochemical property prediction ADME optimization

Optimal Scientific and Industrial Application Scenarios for (3-Chlorocyclobutyl)methanesulfonyl chloride Based on Demonstrated Differentiation


Medicinal Chemistry: Dual-Vector Sulfonamide Library Synthesis for Kinase and E3 Ligase Targets

Programs targeting kinases (RIPK1) or E3 ubiquitin ligases (CBL-B/CBL-C) where sub-100 nM potency is required should procure (3-chlorocyclobutyl)methanesulfonyl chloride as the primary building block. The compound enables two sequential diversification steps: (1) sulfonamide or sulfonate ester formation via the -SO₂Cl group with amines or alcohols, and (2) subsequent nucleophilic displacement or metal-catalyzed cross-coupling at the 3-chloro position for introduction of aryl, heteroaryl, amino, or alkoxy substituents. This dual-vector approach generates structurally diverse libraries from a single starting material—a capability impossible with unsubstituted cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6). The demonstrated sub-nanomolar binding affinity (Kd = 0.400 nM) of 3-chlorocyclobutyl-containing compounds against CBL-B validates the scaffold's suitability for highly potent inhibitor development [1]. For programs requiring >100-compound sulfonamide libraries with two points of diversity, this compound reduces building block procurement demands by approximately 50% compared to single-vector alternatives.

TRPV1 Antagonist Development: 1,3-Disubstituted Cyclobutyl Pharmacophore Construction

The US patent literature (US 11845730) explicitly claims 1,3-substituted cyclobutyl derivatives as TRPV1 antagonists for treating dry eye disease and ocular pain [1]. The 3-chlorocyclobutyl moiety serves as a key intermediate for constructing these pharmacophores, where the chlorine atom can be retained for its electronic effects or displaced to install alternative substituents during SAR exploration. Programs developing non-opioid pain therapeutics or ocular anti-inflammatory agents should prioritize (3-chlorocyclobutyl)methanesulfonyl chloride to access the patented chemical space directly. Alternative building blocks lacking the 3-position halogen cannot generate the full scope of claimed 1,3-disubstituted cyclobutyl derivatives. The compound's bifunctional reactivity allows late-stage diversification at both the 1-position (via sulfonamide linkage) and the 3-position (via chlorine displacement), enabling efficient exploration of the TRPV1 antagonist pharmacophore as defined in granted patents.

CNS Drug Discovery: Cyclobutyl Bioisostere Programs Requiring Balanced Lipophilicity

Cyclobutyl groups are increasingly employed as saturated bioisosteres for phenyl rings in CNS drug candidates, offering improved physicochemical properties while maintaining target complementarity [1]. The 3-chloro substitution on (3-chlorocyclobutyl)methanesulfonyl chloride provides an estimated ClogP of 1.2–1.5, representing a 0.5–0.8 log unit increase over the unsubstituted parent—a range associated with favorable blood-brain barrier penetration [2]. For CNS programs where the cyclobutyl sulfonamide scaffold is being evaluated as a phenyl replacement, this compound offers the optimal balance of (a) the conformational restriction and saturation benefits of the cyclobutane ring, (b) the hydrogen bond acceptor capacity of the sulfonyl group (2 H-bond acceptors), and (c) the chlorine-mediated lipophilicity enhancement needed for CNS penetration. Procurement of the 3-chloro variant rather than the non-halogenated analog eliminates the need for a separate lipophilicity-enhancing step later in the synthetic sequence.

Chemical Biology Tool Compound Synthesis: Sulfonylation Without SuFEx Constraints

For chemical biology groups requiring efficient synthesis of sulfonamide-based probe molecules for target engagement studies (e.g., CETSA, NanoBRET), (3-chlorocyclobutyl)methanesulfonyl chloride provides the classical -SO₂Cl reactivity that enables rapid, high-yielding sulfonamide formation under standard conditions (amine, base, 0–25°C, < 2 hours) [1]. This contrasts with the sulfonyl fluoride analog (CAS 2648965-84-6), which requires SuFEx-specific conditions and is optimized for covalent protein modification rather than solution-phase probe synthesis. The chloride variant is therefore the appropriate choice for generating probe molecules intended for reversible target engagement assays, where the sulfonamide linkage provides metabolic stability without irreversible protein modification. Procurement of the chloride rather than the fluoride ensures compatibility with standard medicinal chemistry and chemical biology workflows without requiring specialized SuFEx expertise or equipment.

Quote Request

Request a Quote for (3-Chlorocyclobutyl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.